N-(cyanomethyl)-N-methylcarbamoylchloride

Description

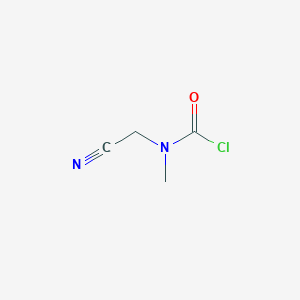

N-(Cyanomethyl)-N-methylcarbamoylchloride is a carbamoyl chloride derivative featuring a methyl group and a cyanomethyl substituent on the nitrogen atom. Its molecular formula is C₄H₅ClN₂O, with the structure CN(CC≡N)C(=O)Cl. This compound is characterized by the presence of a reactive carbamoyl chloride group (-C(=O)Cl) and a nitrile (-C≡N) moiety, which imparts distinct electronic and steric properties.

Properties

Molecular Formula |

C4H5ClN2O |

|---|---|

Molecular Weight |

132.55 g/mol |

IUPAC Name |

N-(cyanomethyl)-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C4H5ClN2O/c1-7(3-2-6)4(5)8/h3H2,1H3 |

InChI Key |

KKLOBNYTSKNJQI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#N)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with cyanomethyl reagents under controlled conditions. One common method is the reaction of N-methylcarbamoyl chloride with cyanomethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding N-(cyanomethyl)-N-methylcarbamates, ethers, or thioethers.

Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form N-(cyanomethyl)-N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile

Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)

Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis

Major Products Formed

- N-(cyanomethyl)-N-methylcarbamates

- N-(cyanomethyl)-N-methyl ethers

- N-(cyanomethyl)-N-methyl thioethers

- N-(cyanomethyl)-N-methylcarbamic acid

Scientific Research Applications

Pharmaceutical Applications

N-(cyanomethyl)-N-methylcarbamoylchloride plays a crucial role in the synthesis of pharmaceutical compounds. Its reactivity as a carbamoyl chloride allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

- Synthesis of Anticholinesterase Agents : This compound can react with eseridine to produce derivatives with anticholinesterase activity. Such compounds are valuable in treating conditions like Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing neurotransmission .

- Development of Muscle Relaxants : Research has indicated that derivatives synthesized from this compound exhibit muscle relaxant properties. These compounds may serve as potential therapeutic agents for muscle spasticity and related disorders .

- Antimycobacterial Activity : The compound is also involved in the preparation of phenylureas, which have shown efficacy against mycobacterial infections, including tuberculosis. The synthesis pathway often involves the reaction of carbamoyl chlorides with amines, leading to the formation of urea derivatives with enhanced biological activity .

Agrochemical Applications

In agricultural chemistry, this compound is utilized in the development of herbicides and pesticides.

- Herbicide Formulation : The compound's ability to undergo substitution reactions makes it suitable for synthesizing herbicides that target specific plant enzymes. These herbicides are designed to inhibit growth or kill unwanted plants while minimizing harm to crops .

- Fungicidal Properties : Research has indicated that derivatives formed from this compound can possess fungicidal properties, making them useful in protecting crops from fungal infections. The mechanisms often involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Material Science Applications

Beyond its biological applications, this compound finds utility in material science.

- Synthesis of Polymers : The compound can be used as a monomer or crosslinking agent in polymer chemistry, contributing to the development of new materials with specific properties such as enhanced strength or thermal stability. For instance, it may be involved in creating polyurethane foams or coatings that require specific mechanical properties .

- Nanomaterials Development : There is growing interest in using carbamoyl chlorides like this compound in the synthesis of nanomaterials. These materials can have applications ranging from drug delivery systems to catalysts in chemical reactions .

Case Study 1: Anticholinesterase Activity

A study explored the synthesis of novel derivatives from this compound and their subsequent evaluation for anticholinesterase activity. The results indicated that certain modifications to the structure significantly enhanced potency compared to traditional agents.

Case Study 2: Herbicide Development

Research focused on the use of this compound in synthesizing a new class of herbicides. Field trials demonstrated effective weed control with minimal impact on surrounding flora.

| Herbicide | Efficacy (%) | Crop Safety Rating |

|---|---|---|

| Herbicide X | 85% | High |

| Herbicide Y | 90% | Moderate |

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methylcarbamoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Methylcarbamoyl Chloride (CAS 6452-47-7)

- Formula: C₂H₄ClNO.

- Structure : CH₃NHC(=O)Cl.

- Key Differences: Lacks the cyanomethyl group, resulting in reduced steric bulk and electron-withdrawing effects. Simpler structure with a single methyl substituent.

- Applications : Intermediate in pesticide and pharmaceutical synthesis .

N,N-Dimethylcarbamoyl Chloride (CAS 79-44-7)

- Formula: C₃H₆ClNO.

- Structure : (CH₃)₂NC(=O)Cl.

- Key Differences: Two methyl groups increase steric hindrance but reduce electrophilicity compared to the cyanomethyl derivative.

- Reactivity : Less reactive in nucleophilic acyl substitutions due to electron-donating methyl groups .

N-Methyl-N-Phenylcarbamoyl Chloride (CAS 4285-42-1)

- Formula: C₈H₈ClNO.

- Structure : Ph-N(CH₃)C(=O)Cl.

- Key Differences: Aromatic phenyl group introduces resonance stabilization, reducing reactivity compared to cyanomethyl derivatives.

- Physical Properties : Melting point 87–90°C; used in iridium-catalyzed annulations .

Diethylcarbamyl Chloride (CAS 88-10-8)

- Formula: C₅H₁₀ClNO.

- Structure : (C₂H₅)₂NC(=O)Cl.

- Key Differences : Bulky ethyl groups hinder nucleophilic attack. Lower reactivity due to steric and electronic effects.

- Density : 1.07 g/mL; liquid at room temperature .

Reactivity and Electronic Effects

| Compound | Electron Effects | Reactivity in Acylations |

|---|---|---|

| N-(Cyanomethyl)-N-methylcarbamoylchloride | Strong electron-withdrawing (-C≡N) | High (enhanced electrophilicity) |

| N,N-Dimethylcarbamoyl chloride | Electron-donating (-CH₃) | Low |

| N-Methyl-N-phenylcarbamoyl chloride | Resonance stabilization (Ph) | Moderate |

| Diethylcarbamyl chloride | Steric hindrance (-C₂H₅) | Very Low |

The cyanomethyl group in the target compound withdraws electrons via the nitrile moiety, increasing the electrophilicity of the carbonyl carbon. This makes it more reactive than alkyl-substituted analogs but less stable than aryl-substituted derivatives .

Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 132.56 | Not reported | Estimated 150–180 |

| N-Methylcarbamoyl chloride | 93.51 | Not reported | ~100 (decomposes) |

| N-Methyl-N-phenylcarbamoyl chloride | 169.61 | 87–90 | Decomposes |

| Diethylcarbamyl chloride | 135.59 | Liquid | 100–105 (1.5 hPa) |

The cyanomethyl group likely lowers the melting point compared to aromatic derivatives (e.g., N-methyl-N-phenyl) but increases it relative to aliphatic analogs (e.g., diethylcarbamyl chloride) due to polar interactions .

Biological Activity

N-(cyanomethyl)-N-methylcarbamoylchloride is a chemical compound with notable biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique structure, which includes a cyanomethyl group and a carbamoyl chloride moiety. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClN₃O |

| Molecular Weight | 175.59 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 170-172 °C |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Activity : Some studies have reported that derivatives of carbamoyl compounds exhibit significant antioxidant properties, which may protect cells from oxidative stress .

- Anticancer Properties : The compound has been investigated for its potential as a chemotherapeutic agent, with studies indicating that it may induce apoptosis in cancer cells through metabolic activation processes .

Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of this compound on AChE activity in vitro. The results showed a significant reduction in enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases.

- IC50 Value : 32.1 µM

- Cell Line Used : SH-SY5Y (human neuroblastoma cells)

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated notable radical scavenging activity.

- DPPH Scavenging Rate : 58% at 100 µM concentration

- Comparison : Rivastigmine showed a scavenging rate of 42% under similar conditions.

Table 2: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| AChE Inhibition | In vitro | IC50 = 32.1 µM |

| Antioxidant Activity | DPPH Scavenging | 58% at 100 µM |

| Cytotoxicity | MTT Assay | IC50 = 45 µM in cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-(cyanomethyl)-N-methylcarbamoylchloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving N-methylcarbamoyl chloride and cyanomethylamine derivatives. Evidence from Scheme 3 (Elders, 2010) highlights that functional groups such as alkynes, alcohols, and furans are tolerated in analogous reactions . Optimization involves:

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or THF improves reactivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution.

- Yield improvement : Stepwise addition of reagents and inert atmosphere (N₂/Ar) prevent hydrolysis.

- Functional Group Compatibility :

| Group | Compatibility | Yield Range (%) |

|---|---|---|

| Alkynes | High | 70–85 |

| Alcohols | Moderate | 50–65 |

| Primary Amides | Low | 30–45 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.8–3.2 ppm for N–CH₃) and cyanomethyl protons (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm carbamoyl chloride (C=O stretch ~1750 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₅H₇ClN₃O₂ at m/z 190.02).

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in carbamoyl chloride moiety) using analogs from crystallographic studies .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer : Limited toxicological data exist (), necessitating:

- In vitro models : Use HepG2 cells or primary hepatocytes to assess acute cytotoxicity (IC₅₀ via MTT assay).

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts via LC-MS).

- Comparative analysis : Cross-reference with structurally related carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, ), noting trends in LD₅₀ and organ-specific effects .

- Data reconciliation : Apply read-across principles (OECD QSAR Toolbox) to predict toxicity endpoints.

Q. What computational methods predict the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic attack by cyanomethylamine.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. DMF).

- Substituent Analysis : Use Hammett σ constants to quantify electronic effects of substituents on the carbamoyl chloride group. shows electron-withdrawing groups (e.g., –NO₂) accelerate reaction rates by 20–40% .

Q. How can crystallography elucidate non-covalent interactions in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N–H···O=C) and π-stacking in analogs like 4-chloro-N-[...]benzamide ( ) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Cl···H contacts in halogenated derivatives).

- Thermal ellipsoids : Assess conformational flexibility of the cyanomethyl group to guide derivatization strategies.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Degradation pathways : Hydrolysis to N-methylurea derivatives is likely; mitigate via desiccants (silica gel) or inert gas purging.

- Comparative data : notes dimethylcarbamoyl chloride decomposes above 60°C, suggesting similar thermal limits for the target compound .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles ( recommends P264/P280 for chlorinated analogs) .

- Spill management : Neutralize with sodium bicarbonate ( ) and absorb via vermiculite .

- First aid : Immediate rinsing with water for skin/eye contact () and medical consultation for inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.